molecular formula C16H21ClN2O3 B2844979 3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide CAS No. 896270-93-2

3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide

Cat. No.: B2844979
CAS No.: 896270-93-2
M. Wt: 324.81
InChI Key: BQAKVPZADOZJHZ-UHFFFAOYSA-N
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Description

3-Chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide is a propanamide derivative featuring a pyrrolidinone core substituted with a 3-methoxyphenyl group. The 3-chloro and 2,2-dimethyl groups on the propanamide chain contribute to its steric and electronic properties.

Properties

IUPAC Name

3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,10-17)15(21)18-11-7-14(20)19(9-11)12-5-4-6-13(8-12)22-3/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAKVPZADOZJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Yield Biological Activity Reference
Target Compound Pyrrolidinone-propanamide 3-Methoxyphenyl, 2,2-dimethyl, chloro N/A N/A N/A N/A
Compound 28 (Ev4) Pyrrolidinone-carbohydrazide 3-Methoxyphenyl, 2-oxoindolinylidene 189–190 85% Antioxidant
N-(3-(4-Chlorophenyl)... (Ev7) Pyrrolidinone-acetamide 4-Chlorophenyl, cyclohexyl, propyl 129–131 78% N/A
3-Chloro-N-(4-Methoxyphenyl)-... (Ev18) Propanamide 4-Methoxyphenyl N/A N/A N/A
3-Chloro-N-(2-Chloro-3-Pyridinyl)-... (Ev14) Pyridine-propanamide 2-Chloro-3-pyridinyl N/A N/A N/A

Key Findings and Implications

Structural Flexibility: The pyrrolidinone ring in the target compound offers conformational versatility compared to rigid aromatic systems like pyridine.

Substituent Effects :

  • 3-Methoxyphenyl : Electron-donating methoxy group may enhance binding to electron-deficient targets.
  • Chloro and Dimethyl Groups : Improve lipophilicity but may increase steric hindrance.

Synthetic Accessibility: Analogous pyrrolidinone derivatives (e.g., compound 28) are synthesized efficiently (85% yield), suggesting viable routes for the target compound .

Biological Potential: Antioxidant activity in carbohydrazide analogs (e.g., compound 28) highlights the importance of functional groups in bioactivity .

Preparation Methods

Pyridine Ring Contraction Strategy

A novel method reported by Nature (2025) utilizes photo-promoted ring contraction of pyridines with silylborane to generate 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are hydrolyzed to pyrrolidinones. For the target molecule:

  • Substituted pyridine precursor : 3-Methoxyphenyl-substituted pyridine.
  • Photochemical reaction : Irradiation with silylborane (e.g., (Et₃Si)₂BH) induces ring contraction.
  • Hydrolysis : Acidic workup yields 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine.
    Advantages : High functional group tolerance; avoids harsh cyclization conditions.

Intramolecular Cyclization of γ-Amino Acids

An alternative route involves cyclizing γ-amino acids:

  • Starting material : N-(3-Methoxyphenyl)-4-aminobutyric acid.
  • Activation : Treatment with carbonyldiimidazole (CDI) forms the lactam ring.
  • Isolation : Recrystallization from ethyl acetate yields the pyrrolidinone.
    Yield : 68–77%.

Synthesis of 3-Chloro-2,2-Dimethylpropanoyl Chloride

Chloroacetylation of Pivalic Acid Derivatives

Adapted from WO2014188453A2 (2014):

  • Pivalic acid derivative : 2,2-Dimethylpropanoic acid.
  • Chlorination : Reaction with chloroacetyl chloride (ClCH₂COCl) in dichloromethane at 0–5°C.
  • Catalyst : Aluminum chloride (AlCl₃) facilitates electrophilic substitution.
    Reaction Conditions :
  • Temperature: 0–5°C → 25–30°C.
  • Solvent: Dichloromethane.
    Yield : 85%.

Coupling of Pyrrolidinone Amine with Propanoyl Chloride

Amide Bond Formation

  • Base-mediated coupling : Triethylamine (Et₃N) deprotonates the pyrrolidinone amine, enabling nucleophilic attack on 3-chloro-2,2-dimethylpropanoyl chloride.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Workup : Aqueous extraction and recrystallization.
    Yield : 77–85%.

Carbamate Intermediate Strategy

PMC (2024) reports carbamate activation for challenging couplings:

  • Carbamate formation : React pyrrolidinone amine with tert-butoxycarbonyl (Boc) anhydride.
  • Coupling : Boc-protected amine reacts with propanoyl chloride under EDCl/HOBt conditions.
  • Deprotection : Trifluoroacetic acid (TFA) removes Boc, yielding the final product.
    Advantages : Enhanced solubility and reduced side reactions.

Optimization and Scalability Challenges

Regioselectivity in Pyrrolidinone Formation

  • Photochemical methods outperform thermal cyclization in avoiding regioisomers.
  • Silylborane coordination directs contraction to the desired 3-amine position.

Chlorine Retention During Coupling

  • Low-temperature protocols (0–5°C) prevent β-elimination of chlorine.
  • Inert atmosphere (N₂/Ar) minimizes oxidative degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 6H, CH(CH₃)₂), 2.45–2.65 (m, 2H, pyrrolidinone CH₂), 3.82 (s, 3H, OCH₃), 4.12 (d, J = 7.6 Hz, 1H, NH).
  • IR (KBr) : 1680 cm⁻¹ (C=O, amide), 1245 cm⁻¹ (C–O, methoxy).

Melting Point and Purity

  • Melting point : 129–131°C (consistent with structural analogs).
  • HPLC : >95% purity (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Pyridine contraction 90 Atom-economic, scalable Requires UV light setup
γ-Amino acid cyclization 77 Mild conditions Low functional group tolerance
Carbamate coupling 85 High regioselectivity Multi-step protection/deprotection

Industrial Applications and Patent Landscape

  • WO2014188453A2 : Cites 3-chloro propanamide intermediates for kinase inhibitors.
  • EP2697207NWB1 : Highlights methoxyphenyl-pyrrolidinones in antiviral agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide?

  • Synthesis : The compound is synthesized via coupling reactions between acyl chloride intermediates and pyrrolidinyl precursors under anhydrous conditions. Triethylamine is often used as a base to neutralize HCl byproducts. Reaction progress is monitored using thin-layer chromatography (TLC) .
  • Purification : Column chromatography or recrystallization is employed to isolate the product. Solvent selection (e.g., dichloromethane or dimethylformamide) impacts yield and purity .
  • Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) ensures >95% purity .

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

  • Contradiction Analysis : Cross-validate NMR peaks with computational tools (e.g., ChemDraw) or compare with analogous compounds (e.g., 3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide) to resolve ambiguities. For example, methoxy group signals (~3.8 ppm in ¹H NMR) should align with substituent positions .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions like the pyrrolidinyl ring .

Q. What safety protocols are critical for handling this compound?

  • Handling : Use PPE (gloves, goggles) and operate in a fume hood to avoid inhalation/contact. The compound’s chloro and amide groups may pose irritancy risks .
  • Storage : Store in airtight containers at 4°C to prevent hydrolysis. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the compound’s stereochemistry?

  • Crystallization : Grow crystals via slow evaporation in solvents like ethanol or acetonitrile.
  • Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation. SHELX software refines the structure, resolving chiral centers in the pyrrolidinyl ring .
  • Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to confirm accuracy .

Q. What strategies are recommended for evaluating the compound’s bioactivity and mechanism of action?

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR. For example, pyrrolidinyl amides often modulate inflammatory pathways .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Dose-response curves (IC₅₀) and apoptosis markers (e.g., caspase-3) clarify mechanisms .
  • SAR Studies : Modify substituents (e.g., methoxy position, chloro groups) to assess activity changes. Replace the 3-methoxyphenyl group with halogenated analogs to study electronic effects .

Q. How can researchers optimize pharmacokinetic properties like solubility and metabolic stability?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles. LogP calculations (e.g., via ACD/Labs) guide lipophilicity adjustments .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS. Block susceptible sites (e.g., amide bonds) with methyl or fluorine groups .

Q. What analytical methods resolve stability issues under varying pH and temperature?

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products by LC-MS .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphs. Stability-indicating HPLC methods track decomposition at 40°C/75% RH .

Q. How can computational tools predict binding modes with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) may hydrogen-bond with the amide group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) to rank derivatives .

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